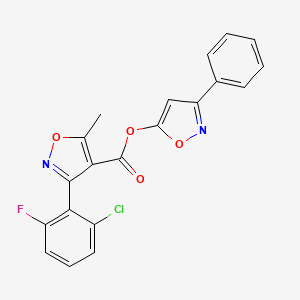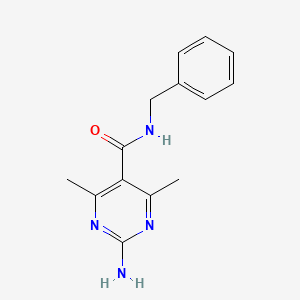
4-undecanoyl-1H-pyrrole-2-carboxylic Acid
説明
4-Undecanoyl-1H-pyrrole-2-carboxylic acid (UPC2) is a naturally occurring compound that belongs to the family of pyrrole-2-carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, microbiology, and neuroscience.
作用機序
The exact mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid is not fully understood. However, it has been suggested that 4-undecanoyl-1H-pyrrole-2-carboxylic Acid exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been found to inhibit the activity of various enzymes, such as topoisomerase II and Hsp90.
Biochemical and Physiological Effects:
4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. It has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In microbiology, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In neuroscience, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to enhance synaptic plasticity and increase the expression of neurotrophic factors.
実験室実験の利点と制限
4-undecanoyl-1H-pyrrole-2-carboxylic Acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at low concentrations. However, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has some limitations for lab experiments. It is highly hydrophobic and poorly soluble in water, which can limit its bioavailability and efficacy. It also has a short half-life and can be rapidly metabolized in vivo.
将来の方向性
There are several future directions for 4-undecanoyl-1H-pyrrole-2-carboxylic Acid research. One area of interest is the development of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid with other therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid as a potential therapeutic agent in humans.
Conclusion:
In conclusion, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid is a naturally occurring compound with potential therapeutic applications in various fields, including cancer research, microbiology, and neuroscience. It can be synthesized through various methods and exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has several advantages for lab experiments but also has some limitations. Further research is needed to fully understand the potential of 4-undecanoyl-1H-pyrrole-2-carboxylic Acid as a therapeutic agent.
科学的研究の応用
4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. In microbiology, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been shown to possess antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In neuroscience, 4-undecanoyl-1H-pyrrole-2-carboxylic Acid has been found to enhance cognitive function and memory retention in animal models.
特性
IUPAC Name |
4-undecanoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-10-15(18)13-11-14(16(19)20)17-12-13/h11-12,17H,2-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODQQCNTXLJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-undecanoyl-1H-pyrrole-2-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3134035.png)

![4-(4-(2-pyridinyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-yl)morpholine](/img/structure/B3134044.png)
![methyl 3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3134047.png)
![3-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3134054.png)
![N-methyl-3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134062.png)
![N-methyl-3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3134065.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3134074.png)
![N-(3,4-difluorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide](/img/structure/B3134117.png)
![3-[1-(4-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134129.png)
![5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3134132.png)
![5-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B3134135.png)